4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: Similar in structure but lacks the fluorine atom.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2-one: Contains an additional chlorine atom instead of fluorine
Uniqueness
4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its binding affinity and specificity compared to similar compounds .
Properties
Molecular Formula |
C7H4ClFN2O |
---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
4-chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4ClFN2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12) |
InChI Key |
UDWRPTLAYQVOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2Cl)F |
Origin of Product |
United States |
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